Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Biological Activity
Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Synthesis of the Compound
The compound belongs to the pyrido[2,3-d]pyrimidine class, which has been synthesized through various methodologies including nucleophilic substitution reactions. The synthesis often involves the use of amidines and malonic acid derivatives to obtain the desired carboxylate structure. For example, a study demonstrated the successful synthesis of pyrido[2,3-d]pyrimidine derivatives by reacting 6-amino-1,3-disubstituted uracils with suitable electrophiles .
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit potent antitumor properties. For instance, in vitro studies showed that certain derivatives could inhibit the growth of various cancer cell lines such as HeLa and HepG2. The total growth inhibition (TGI) values were recorded at concentrations ranging from 20 µg/ml to 49 µg/ml depending on the specific derivative tested .
Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives
Compound | Cell Line | TGI (µg/ml) |
---|---|---|
Compound A | HeLa | 20 |
Compound B | HT29 | 35 |
Compound C | HepG2 | 41 |
Compound D | HeLa | 49 |
Antibacterial and Antifungal Activity
The compound also exhibits antibacterial and antifungal activities. Studies have employed disc diffusion methods to evaluate these properties against Gram-positive bacteria and fungi. The results indicated that several derivatives showed significant zones of inhibition compared to control groups .
Table 2: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 12 |
Compound C | Candida albicans | 18 |
The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways related to cancer proliferation and microbial resistance. For example, some studies have elucidated that pyrido[2,3-d]pyrimidines can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis pathways . Additionally, there is evidence suggesting their role as inhibitors of tyrosine kinases and other signaling pathways involved in tumor growth and survival.
Case Studies
- Case Study on Antitumor Efficacy : A recent study evaluated the efficacy of a specific derivative in a xenograft model of human cancer. The compound significantly reduced tumor volume compared to untreated controls and showed a favorable safety profile in preliminary toxicity assessments .
- Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated effectiveness against multi-drug resistant strains that are typically challenging to treat with conventional antibiotics .
Properties
IUPAC Name |
methyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-propan-2-ylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-10(2)30-21-23-17-16(18(25)24-21)15(14(11(3)22-17)20(27)29-5)12-6-8-13(9-7-12)19(26)28-4/h6-10,15H,1-5H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOGJQOLCDBBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC(C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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